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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor tyrosine kinase (RTK) selectivity of

PF-06733804, a potent pan-Tropomyosin receptor kinase (Trk) inhibitor. While specific

quantitative data on its cross-reactivity against a broad panel of RTKs is not publicly available,

this document outlines the established primary targets of PF-06733804, the methodologies

used to assess kinase inhibitor selectivity, and the signaling pathways involved.

Introduction to PF-06733804
PF-06733804 is a small molecule inhibitor that has been identified as a pan-Trk inhibitor,

targeting TrkA, TrkB, and TrkC.[1][2] These receptor tyrosine kinases are critical components of

the neurotrophin signaling pathway, which plays a crucial role in the development and function

of the nervous system. Dysregulation of Trk signaling has been implicated in various cancers,

making Trk inhibitors like PF-06733804 promising therapeutic agents.

Cross-Reactivity of PF-06733804 with other
Receptor Tyrosine Kinases
A critical aspect of drug development for kinase inhibitors is determining their selectivity, as off-

target effects can lead to unforeseen side effects or provide opportunities for therapeutic

repositioning. The assessment of cross-reactivity involves screening the compound against a

large panel of kinases, often referred to as a kinome scan.
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Quantitative Data
As of this publication, a comprehensive, publicly accessible dataset detailing the inhibitory

activity of PF-06733804 against a wide range of receptor tyrosine kinases has not been

identified in the reviewed literature. For a direct comparison, such data would typically be

presented as the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd)

against a panel of kinases.

Below is a template table illustrating how such comparative data would be structured.

Kinase Target
PF-06733804
IC50/Kd (nM)

Alternative
Inhibitor 1 IC50/Kd
(nM)

Alternative
Inhibitor 2 IC50/Kd
(nM)

Primary Targets

TrkA Data not available

TrkB Data not available

TrkC Data not available

Selected Off-Target

RTKs

EGFR Data not available

HER2 Data not available

VEGFR2 Data not available

PDGFRβ Data not available

FGFR1 Data not available

c-Met Data not available

... ... ... ...

Data for PF-06733804 in this table is noted as "Data not available" due to the absence of

publicly accessible, comprehensive kinome scan results in the searched resources.
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Experimental Protocols for Kinase Selectivity
Profiling
Several established methods are employed to determine the selectivity of kinase inhibitors.

These assays are crucial for understanding the cross-reactivity profile of compounds like PF-
06733804.

KINOMEscan™ Assay (Competition Binding Assay)
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction

between a test compound and a panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that

remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the

DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a

stronger interaction.

Detailed Methodology:

Immobilization of Ligand: Streptavidin-coated magnetic beads are treated with a biotinylated

small molecule ligand to create an affinity resin.

Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test

compound (at various concentrations) are combined in a binding buffer.

Incubation: The reaction plates are incubated at room temperature with shaking for a defined

period (e.g., 1 hour) to allow the binding equilibrium to be reached.

Washing: The affinity beads are washed to remove unbound components.

Elution: The bound kinase is eluted from the beads.

Quantification: The concentration of the eluted kinase is measured by qPCR, which amplifies

the DNA tag. The results are reported as "percent of control" (DMSO vehicle), where a lower

percentage indicates stronger inhibition. Dissociation constants (Kd) can be determined from

dose-response curves.
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ADP-Glo™ Kinase Assay (Luminescent Kinase Activity
Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP

produced during a kinase reaction, which is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the

remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a

luciferase/luciferin reaction to produce a luminescent signal. Inhibition of the kinase results in a

lower production of ADP and thus a weaker luminescent signal.

Detailed Methodology:

Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated in a

reaction buffer.

Termination and ATP Depletion: An "ADP-Glo™ Reagent" is added to stop the kinase

reaction and deplete the unconsumed ATP.

ADP to ATP Conversion and Detection: A "Kinase Detection Reagent" is added, which

contains an enzyme that converts ADP to ATP and the reagents for a luciferase-based ATP

detection.

Luminescence Measurement: The plate is incubated to allow the luminescent signal to

develop, which is then read using a luminometer. IC50 values are determined by measuring

the reduction in luminescence at various inhibitor concentrations.

Signaling Pathway and Experimental Workflow
Visualizations
Trk Signaling Pathway
The following diagram illustrates the canonical signaling pathways activated by Trk receptors.

PF-06733804, as a pan-Trk inhibitor, would block the initiation of these downstream cascades.
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Caption: Trk signaling pathway and the inhibitory action of PF-06733804.
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Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines a general workflow for assessing the selectivity of a kinase

inhibitor like PF-06733804.
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Caption: General experimental workflow for kinase inhibitor selectivity profiling.
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Conclusion
PF-06733804 is a pan-Trk inhibitor with potential applications in oncology. While its primary

targets are well-established, a comprehensive understanding of its cross-reactivity with other

receptor tyrosine kinases is essential for a complete pharmacological profile. The experimental

methodologies outlined in this guide, such as KINOMEscan™ and ADP-Glo™, are standard

approaches to generate the necessary selectivity data. The availability of such data in the

public domain would be highly valuable for the research community to fully evaluate the

therapeutic potential and potential off-target liabilities of PF-06733804.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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